5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol
Overview
Description
5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol is a heterocyclic compound that features a unique combination of fluorophenyl, pyridinyl, and imidazole-thiol groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, often using pyridine derivatives.
Addition of the Fluorophenyl Group: The fluorophenyl group is typically added via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Thiol Group Introduction: The thiol group is introduced in the final step, often through a thiolation reaction using thiolating agents like thiourea or thiol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-2-(4-pyridinyl)-1H-imidazole-5-thiol
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-(4-Fluorophenyl)-2-(4-pyridinyl)-1H-imidazole-5-thiol
Uniqueness
5-(4-Fluoro-phenyl)-4-pyridin-3-YL-1H-imidazole-2-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, while the pyridinyl and imidazole-thiol groups contribute to its binding affinity and specificity for molecular targets.
This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-pyridin-3-yl-1,3-dihydroimidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3S/c15-11-5-3-9(4-6-11)12-13(18-14(19)17-12)10-2-1-7-16-8-10/h1-8H,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCLOQOIEWAGOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(NC(=S)N2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604718 | |
Record name | 4-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74767-75-2 | |
Record name | 4-(4-Fluorophenyl)-5-(pyridin-3-yl)-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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